

interpreting complex NMR spectra of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

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Compound of Interest

Compound Name: 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

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Technical Support Center: 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

Welcome to the technical support center for the analysis of **5-(2-Furyl)-5-methylimidazolidine-2,4-dione**. This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting complex Nuclear Magnetic Resonance (NMR) spectra of this heterocyclic compound.

Predicted NMR Spectral Data

Due to the chiral center at C5 and the complex interplay of the furan and hydantoin rings, the NMR spectra of this molecule can be challenging to interpret. The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) based on analyses of similar structures and established NMR principles.^{[1][2][3]}

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Notes
H- α (Furan)	7.5 - 7.7	dd	$J_{\alpha\beta} \approx 1.8$ Hz, $J_{\alpha\gamma} \approx 0.8$ Hz	1H	Most downfield furan proton, adjacent to the oxygen atom.
H- β (Furan)	6.4 - 6.6	dd	$J_{\beta\alpha} \approx 1.8$ Hz, $J_{\beta\gamma} \approx 3.4$ Hz	1H	Coupled to both other furan protons.
H- γ (Furan)	6.2 - 6.4	dd	$J_{\gamma\beta} \approx 3.4$ Hz, $J_{\gamma\alpha} \approx 0.8$ Hz	1H	Most upfield furan proton.
CH ₃	1.7 - 1.9	s	-	3H	Methyl group at the chiral center C5. [1]
N1-H	10.5 - 11.5	br s	-	1H	Broad signal, exchangeable with D ₂ O. Position is solvent-dependent.
N3-H	8.0 - 9.0	br s	-	1H	Broad signal, exchangeable with D ₂ O. Position is solvent-dependent.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Label	Predicted Chemical Shift (δ , ppm)	Notes
C2 (C=O)	172 - 175	Carbonyl carbon adjacent to two nitrogens.
C4 (C=O)	156 - 158	Carbonyl carbon adjacent to one nitrogen and C5.
C5	65 - 70	Quaternary, chiral center.
C- α (Furan)	142 - 145	Furan carbon adjacent to oxygen.
C- β (Furan)	110 - 112	Furan carbon.
C- γ (Furan)	108 - 110	Furan carbon.
C- <i>ipso</i> (Furan)	150 - 155	Furan carbon attached to the hydantoin ring.
CH ₃	22 - 26	Methyl carbon.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum shows three signals between 6.0 and 8.0 ppm. How do I assign them to the furan ring?

A: The three protons on the furan ring are magnetically non-equivalent and exhibit a characteristic splitting pattern.

- H- α : This proton is adjacent to the furan's oxygen atom, making it the most deshielded. Expect its signal furthest downfield (7.5 - 7.7 ppm). It will appear as a doublet of doublets (dd) due to coupling with H- β and a smaller, long-range coupling to H- γ .
- H- β : This proton is coupled to both H- α and H- γ . It will appear in the middle of the furan region (6.4 - 6.6 ppm) as a doublet of doublets (dd).

- H-γ: This proton is typically the most shielded (upfield) of the three (6.2 - 6.4 ppm) and will also be a doublet of doublets (dd).

To confirm these assignments, a 2D ^1H - ^1H COSY experiment is highly recommended.

Q2: I see two very broad signals in my ^1H spectrum, one around 11 ppm and another around 8.5 ppm. What are they?

A: These broad singlets are characteristic of the two N-H protons of the imidazolidine-2,4-dione (hydantoin) ring. Their chemical shifts are highly dependent on solvent, concentration, and temperature. To confirm their identity, perform a D_2O exchange experiment. Adding a drop of deuterium oxide (D_2O) to your NMR tube and re-acquiring the spectrum will cause these two peaks to disappear as the protons are exchanged for deuterium.

Q3: The methyl signal at ~1.8 ppm is sharp, but my baseline is noisy. What can I do to improve signal quality?

A: A noisy baseline can obscure weak signals or coupling details. Consider the following troubleshooting steps:

- Increase Concentration: Ensure your sample is sufficiently concentrated. Poor solubility can lead to weak signals.^[4]
- Increase Number of Scans: Increase the number of transients (scans) acquired. Signal increases linearly with the number of scans, while noise increases with the square root of the number of scans, thus improving the signal-to-noise ratio.
- Check Solvent Purity: Use high-purity deuterated solvent to avoid impurity peaks.
- Shimming: Ensure the instrument's magnetic field is properly shimmed to maximize homogeneity and improve peak shape and resolution.

Q4: How can I unambiguously assign the quaternary carbons C2, C4, and C5?

A: Quaternary carbons do not have attached protons and will not appear in a ^1H - ^{13}C HSQC spectrum. The best method for their assignment is a Heteronuclear Multiple Bond Correlation

(HMBC) experiment. This 2D NMR technique reveals correlations between protons and carbons over two or three bonds.^[5]

- C5: Look for correlations from the methyl protons (CH₃) and the furan protons (H-γ) to the C5 carbon.
- C4: This carbonyl carbon should show a correlation to the methyl protons.
- C2: This carbonyl will not show correlations to the methyl group but may show weak correlations to the N-H protons if they are not exchanging too rapidly.

Q5: My sample is a racemic mixture. Should I expect any signal doubling?

A: In a standard achiral solvent (like DMSO-d₆ or CDCl₃), the enantiomers of a racemic mixture are indistinguishable by NMR, and you will see a single set of peaks for both. However, if you use a chiral solvating agent, you may be able to resolve the signals for the two enantiomers, resulting in a doubling of some or all peaks.^{[6][7]} This is an advanced technique used for determining enantiomeric excess.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **5-(2-Furyl)-5-methylimidazolidine-2,4-dione** in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Instrumentation: Place the NMR tube in the spectrometer.
- Tuning and Matching: Tune and match the probe for the ¹H frequency.
- Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.
- Acquisition: Acquire the spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to TMS.

Protocol 2: 2D ^1H - ^1H COSY

- Setup: Use the sample prepared for the ^1H NMR.
- Experiment Selection: Select the cosygpppqf or similar pulse program.
- Acquisition: Acquire the 2D data set. This experiment will show correlations (cross-peaks) between protons that are J-coupled (typically through 2-4 bonds).[8] This is essential for confirming the coupling between the furan protons.
- Processing: Process both dimensions with Fourier transform and appropriate window functions. Symmetrize the spectrum if necessary.

Protocol 3: 2D ^1H - ^{13}C HMBC

- Setup: Use the same concentrated sample.
- Experiment Selection: Select the hmbcgplpndqf or similar pulse program.
- Acquisition: This experiment may require a longer acquisition time. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5]
- Processing: Process the data to generate the 2D spectrum, which will be crucial for assigning quaternary carbons and confirming the overall molecular structure.

Visualizations

```
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Fragments\n(Furan, Methyl, Hydantoin)", fillcolor="#F1F3F4", fontcolor="#202124"]; acquire_2d
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fontcolor="#202124"]; assign_hmbc [label="Assign Quaternary Carbons & Confirm Connectivity
via HMBC", fillcolor="#F1F3F4", fontcolor="#202124"]; final_structure [label="Final Structure
Assignment", fillcolor="#34A853", fontcolor="#FFFFFF];
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analyze_multiplicity; analyze_multiplicity -> propose_fragments;
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analyze_shifts -> d2o_exchange [style=dashed, label="Broad peaks?"]; d2o_exchange ->
identify_nh; identify_nh -> propose_fragments;
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propose_fragments -> acquire_2d [label="Ambiguity?"]; acquire_2d -> assign_cosy;
acquire_2d -> assign_hmbc;
```

```
assign_cosy -> final_structure; assign_hmbc -> final_structure; propose_fragments ->
final_structure [style=dashed, label="If unambiguous"]; } dot Caption: A flowchart detailing the
logical steps for interpreting the NMR spectra of the target molecule.
```

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H_gamma [label="H-γ", pos="2,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; H_NH [label="N-
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fontcolor="#FFFFFF"]; C_ipso [label="C-ipso", pos="1.5,1.0!", shape=rectangle,
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arrowhead=normal, label=" 3J", fontcolor="#FBBC05", fontsize=9]; H_NH -> C4
```

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